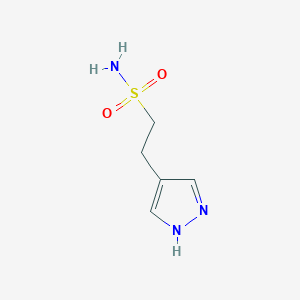

2-(1H-Pyrazol-4-yl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C5H9N3O2S/c6-11(9,10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H2,6,9,10) |

InChI Key |

XNADUJOKCVZYQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)CCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Ethane 1 Sulfonamide and Its Derivatives

General Approaches to Pyrazole-Sulfonamide Scaffold Construction

The construction of the pyrazole-sulfonamide scaffold can be approached through several general synthetic routes. These methods focus on the efficient formation of the pyrazole (B372694) ring and the subsequent or concurrent introduction of the sulfonamide group.

Diazotization-Cyclization Reactions

Diazotization-cyclization reactions represent a versatile method for the synthesis of pyrazole-sulfonamide derivatives. This approach typically begins with the diazotization of an amino-sulfonamide precursor, which is then coupled with a suitable active methylene (B1212753) compound to form a diazo intermediate. nih.gov Subsequent cyclization with a hydrazine (B178648) derivative yields the desired pyrazole-sulfonamide.

A common pathway involves the diazotization of sulfanilamide (B372717) or its isomers using sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a β-ketoester like ethyl acetoacetate. nih.govresearchgate.net The resulting intermediate can then undergo a cyclization reaction with various hydrazides to afford the final pyrazole-sulfonamide derivatives. nih.govresearchgate.net This method is advantageous due to the ready availability of the starting materials and the high yields often obtained.

For instance, a series of novel sulfonamide-bearing pyrazolone (B3327878) derivatives were synthesized in excellent yields (78%–95%) through a three-step process starting with the diazotization of sulfanilamide or metanilamide. nih.gov The resulting diazonium salt was then reacted with ethyl acetoacetate, and the intermediate was cyclized with various arylhydrazides. nih.gov

Reactions Involving Pyrazole-4-sulfonyl Chlorides and Amines

A direct and widely used method for the synthesis of pyrazole-sulfonamides involves the reaction of a pre-formed pyrazole-4-sulfonyl chloride with a primary or secondary amine. nih.govijarsct.co.in This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group and is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nih.govijarsct.co.incbijournal.com

The synthesis of the key intermediate, pyrazole-4-sulfonyl chloride, can be achieved by the chlorosulfonation of a pyrazole ring. nih.gov For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid and thionyl chloride to yield the corresponding sulfonyl chloride. nih.gov This intermediate can then be reacted with a variety of amines to produce a library of pyrazole-sulfonamide derivatives. nih.gov

A study detailed the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives by reacting the appropriate pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. nih.gov The reaction conditions can be optimized by screening different bases and solvents to achieve good yields. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane (B109758) | N-(2-phenylethyl)pyrazole-4-sulfonamide | Not specified |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine derivatives | Not specified | Not specified | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives | Not specified |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine derivatives | Not specified | Not specified | 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives | Not specified |

Condensation Reactions with Substituted Pyrazole Carboxamides

Another synthetic approach involves the condensation of substituted pyrazole carboxamides with sulfonyl chlorides. In this multi-step method, a pyrazole carboxylic acid is first activated, often by conversion to the corresponding acid chloride, and then reacted with an amine to form a pyrazole carboxamide. frontiersin.org Subsequently, if the amine part of the carboxamide contains a suitable functional group (e.g., a hydroxyl group), it can be reacted with a sulfonyl chloride to introduce the sulfonamide moiety. frontiersin.org

For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be condensed with o-aminophenol to yield 2-(difluoromethyl)-N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. frontiersin.org The hydroxyl group in this intermediate can then be reacted with various sulfonyl chlorides to produce a series of pyrazolecarboxamide derivatives bearing a sulfonate fragment. frontiersin.org While this example leads to a sulfonate ester, a similar strategy could be employed with an aminophenol where the amino group is protected, then deprotected and reacted with a sulfonyl chloride to form a sulfonamide.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the pyrazole ring itself. mdpi.commdpi.comnih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or a synthon with a hydrazine derivative. mdpi.commdpi.comnih.gov To synthesize a pyrazole-sulfonamide, one of the starting materials can be functionalized with a sulfonamide group or a precursor to it.

For instance, hispolons, which are diketone compounds, can be reacted with 4-sulfonamide-phenylhydrazine hydrochloride to directly yield hispolon-derived pyrazole sulfonamides. scielo.org.mx This one-pot cyclocondensation is an efficient way to construct the desired scaffold. The reaction is often carried out in a suitable solvent system, such as ethanol/pyridine, and can produce good yields of the final products. scielo.org.mx

The versatility of this method allows for the use of various substituted hydrazines and 1,3-dicarbonyl compounds, leading to a wide range of pyrazole-sulfonamide derivatives. mdpi.commdpi.comnih.gov

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) |

| Hispolon | 4-Sulfonamide-phenylhydrazine hydrochloride | Hispolon pyrazolesulfonamide | 90-95% |

| Dihydrohispolon | 4-Sulfonamide-phenylhydrazine hydrochloride | Dihydro-hispolon pyrazolesulfonamide | 85-95% |

Multi-Step Reaction Sequences from Precursor Compounds

The synthesis of 2-(1H-pyrazol-4-yl)ethane-1-sulfonamide and its derivatives can also be achieved through multi-step reaction sequences that involve the gradual construction of the target molecule from simpler precursors. nih.govafinitica.com These sequences often involve the initial synthesis of a functionalized pyrazole, followed by the elaboration of a side chain and the introduction of the sulfonamide group.

One such approach could start with a pyrazole derivative containing a suitable functional group at the 4-position, such as a halogen or a protected aldehyde. This functional group can then be used to introduce the ethanesulfonamide (B75362) side chain through a series of reactions, such as a Heck or Sonogashira coupling followed by reduction and functional group transformations.

Another multi-step strategy involves the synthesis of 1-(4-nitrophenyl)-1H-pyrazoles through the cyclocondensation of 4-nitrophenylhydrazine (B89600) with an enone or a 1,3-dicarbonyl compound. afinitica.com The nitro group can then be reduced to an amine, which can be further functionalized. afinitica.com For instance, the resulting aniline (B41778) can be diazotized and subjected to a Meerwein arylation with a vinyl sulfone to introduce the ethanesulfonamide side chain.

Precursor and Intermediate Synthesis

The successful synthesis of this compound and its derivatives relies on the efficient preparation of key precursors and intermediates. These include functionalized pyrazoles, sulfonyl chlorides, and various hydrazine derivatives.

The synthesis of substituted pyrazoles often begins with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.commdpi.comnih.gov For example, 3,5-dimethyl-1H-pyrazole is synthesized by the reaction of pentane-2,4-dione with hydrazine hydrate (B1144303). nih.gov This pyrazole can then be N-alkylated, for instance, with methyl iodide in the presence of a base like potassium tert-butoxide, to yield 1,3,5-trimethyl-1H-pyrazole. nih.gov

The preparation of pyrazole-4-sulfonyl chlorides is a crucial step for many synthetic routes. nih.gov This is typically achieved through the direct chlorosulfonation of the pyrazole ring. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid in the presence of a reagent like thionyl chloride affords 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in high yield. nih.gov

The synthesis of functionalized hydrazines is also important. For example, 4-sulfonamide-phenylhydrazine hydrochloride can be prepared from sulfanilamide through diazotization followed by reduction. This intermediate is then used in cyclocondensation reactions to form pyrazole-sulfonamides. scielo.org.mx

| Precursor/Intermediate | Synthetic Method | Starting Materials | Key Reagents |

| 3,5-Dimethyl-1H-pyrazole | Cyclocondensation | Pentane-2,4-dione, Hydrazine hydrate | Methanol (B129727) |

| 1,3,5-Trimethyl-1H-pyrazole | N-Alkylation | 3,5-Dimethyl-1H-pyrazole, Methyl iodide | Potassium tert-butoxide, THF |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Chlorosulfonation | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride |

| 4-Sulfonamide-phenylhydrazine hydrochloride | Diazotization followed by reduction | Sulfanilamide | Sodium nitrite, HCl, Reducing agent |

Synthesis of Substituted Pyrazoles (e.g., 3,5-Dimethyl-1H-pyrazole, 1,3,5-Trimethyl-1H-pyrazole)

The foundation of the target molecule is the pyrazole ring, a versatile heterocyclic scaffold. The synthesis of substituted pyrazoles often begins with readily available starting materials.

3,5-Dimethyl-1H-pyrazole is commonly synthesized through the condensation reaction of pentane-2,4-dione (acetylacetone) with hydrazine. acs.org This reaction can be performed using hydrazine hydrate in methanol or ethanol, or with hydrazine sulfate (B86663) in an aqueous alkali solution. orgsyn.orgtsijournals.com The use of hydrazine sulfate is often preferred as the reaction with hydrazine hydrate can be violently exothermic. orgsyn.org The process yields 3,5-dimethyl-1H-pyrazole as a white solid that can be purified by crystallization. orgsyn.orgnbinno.com

1,3,5-Trimethyl-1H-pyrazole is typically prepared via the N-alkylation of 3,5-dimethyl-1H-pyrazole. acs.org This is achieved by treating 3,5-dimethyl-1H-pyrazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF). acs.org Another synthetic route involves the Knorr cyclization reaction between acetone (B3395972) and methyl acetoacetate. guidechem.com

| Compound | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Pentane-2,4-dione (Acetylacetone), Hydrazine | Hydrazine sulfate, 10% Sodium hydroxide, Ice bath (15°C) | orgsyn.org |

| 3,5-Dimethyl-1H-pyrazole | Pentane-2,4-dione (Acetylacetone), Hydrazine | Hydrazine hydrate (85%), Methanol, 25-35°C | acs.org |

| 1,3,5-Trimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole, Methyl iodide | Potassium tert-butoxide, THF, 0°C to 25-30°C | acs.org |

Derivatization and Functionalization of Sulfonamide Moieties

The sulfonamide group is a critical pharmacophore and a versatile synthetic handle for molecular diversification. chemrxiv.orgresearchgate.net Primary sulfonamides can be converted into other functional groups, enabling late-stage functionalization of complex molecules. One method involves the conversion of primary sulfonamides to sulfinate salts through the intermediacy of N-sulfonylimines. chemrxiv.org These sulfinates are versatile intermediates that can be subsequently converted to methyl sulfones by treatment with methyl iodide or oxidized to sulfonic acids. chemrxiv.org

Furthermore, the sulfonamide moiety can act as a directing group to facilitate C-H functionalization reactions. This approach allows for the introduction of various substituents, including aryl, alkyl, and vinyl groups, at positions ortho to the sulfonamide-bearing group, providing a powerful tool for creating diverse analogues. researchgate.net This strategy has been used to perform olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation on sulfonamide-containing compounds. researchgate.net

Advanced Synthetic Transformations

Modern cross-coupling and functionalization reactions provide efficient pathways to elaborate the core pyrazole-sulfonamide structure, allowing for the precise installation of diverse chemical functionalities.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify heterocyclic systems like pyrazoles.

The Sonogashira reaction creates a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction has been successfully applied to halo-substituted pyrazoles. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) using a PdCl₂(PPh₃)₂ catalyst and a CuI co-catalyst to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.com This method is effective for introducing alkynyl moieties onto the pyrazole ring, which can serve as linkers or be further transformed. tandfonline.comresearchgate.net

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, forming C-C bonds between organoboron compounds and organic halides. nih.gov This reaction is highly effective for the arylation of pyrazoles. For example, 4-bromo-3,5-dinitro-1H-pyrazole can be coupled with various aryl, heteroaryl, or styryl boronic acids using a palladium precatalyst like XPhos Pd G2 to produce 4-substituted dinitropyrazoles. rsc.org The reaction conditions are generally mild, often using a base like potassium phosphate (B84403) in a solvent system such as dioxane and water. nih.gov Suzuki coupling has been successfully applied to various unprotected bromopyrazoles, demonstrating its utility in functionalizing the core heterocycle. nih.gov A 9-BBN mediated boron-alkyl Suzuki-type coupling has also been employed to attach pendant amines via a saturated alkyl chain to the pyrazole sulfonamide scaffold. nih.govacs.org

| Reaction | Substrate Example | Coupling Partner | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 5-chloro-4-iodopyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | tandfonline.com |

| Suzuki-Miyaura Coupling | 4-bromopyrazole | Aryl boronic acid | P1 Precatalyst (XPhos-derived), K₃PO₄, Dioxane/H₂O | nih.gov |

| Suzuki-Miyaura Coupling | 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acid | XPhos Pd G2 precatalyst | rsc.org |

Modification of the sulfonamide nitrogen atom is a common strategy to modulate the properties of the molecule.

N-Alkylation of sulfonamides can be achieved through various methods. A classic approach involves the reaction of a sulfonamide with an alkyl halide, often using an anion exchange resin to facilitate the reaction and simplify purification. tandfonline.com More modern and atom-economical methods utilize alcohols as alkylating agents via a "borrowing hydrogen" mechanism. ionike.comorganic-chemistry.org These reactions are catalyzed by transition metals, with systems based on iron (FeCl₂/K₂CO₃), manganese (Mn(I) PNP pincer complex), and iridium ([Cp*Ir(biimH₂)(H₂O)][OTf]₂) being developed. ionike.comorganic-chemistry.orgrsc.org These methods are attractive because they produce water as the only byproduct. organic-chemistry.org

Difluoromethylation of the sulfonamide nitrogen has been identified as a valuable strategy in lead optimization. For instance, the introduction of a difluoromethyl group onto the sulfonamide can significantly improve metabolic stability compared to a methyl group, while maintaining potent biological activity. nih.govacs.org This modification is typically achieved by reacting the parent sulfonamide with a suitable difluoromethylating agent, such as CHF₂CH₂I, in the presence of a base like potassium carbonate. acs.org

Optimization of Synthesis Procedures

The optimization of synthetic routes is crucial for improving yields, simplifying procedures, and enabling the production of compounds on a larger scale. For pyrazole-sulfonamide derivatives, optimization often focuses on the key bond-forming steps.

The coupling of pyrazole-4-sulfonyl chloride with various amines to form the final sulfonamide is a critical step. Reaction conditions for this transformation have been optimized, with studies showing that using a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) at room temperature for an extended period (e.g., 16 hours) can provide good yields of the desired products. acs.orgnih.gov

Lead optimization studies have also driven the refinement of synthetic procedures. For example, in the development of N-myristoyltransferase inhibitors, different substituents were introduced on the pyrazole ring and the sulfonamide "capping group" to improve potency and pharmacokinetic properties. nih.govacs.org This involved exploring various coupling strategies, including the Suzuki-type reactions mentioned earlier, and optimizing the introduction of groups like 2,2-difluoroethyl and difluoromethyl onto the sulfonamide nitrogen to enhance metabolic stability. nih.govacs.org The choice of N-methyl on the pyrazole ring was found to be crucial, as this group often binds in a hydrophobic pocket of the target enzyme. nih.govacs.org

Considerations for Efficiency and Environmental Impact in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices to minimize environmental impact. nih.govacs.org The synthesis of pyrazole derivatives has been a focus of such efforts, with several strategies developed to improve efficiency and reduce waste. benthamdirect.comresearchgate.net

Key green chemistry approaches applicable to the synthesis of pyrazole sulfonamides include:

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water is a primary goal. acs.orgthieme-connect.com Water-based syntheses of pyrazoles have been developed, leveraging the unique reactivity and properties of aqueous media. thieme-connect.com

Energy Efficiency : Techniques such as microwave and ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Atom Economy : Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. nih.gov One-pot syntheses of pyrazole derivatives are a prime example of this approach. researchgate.net

Recyclable Catalysts : The use of heterogeneous or recyclable catalysts minimizes waste and reduces the cost of synthesis. nih.govresearchgate.net Magnetic nano-catalysts, for instance, can be easily recovered from the reaction mixture using an external magnet and reused. researchgate.net

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by grinding reactants together, completely eliminates solvent waste. researchgate.net

These principles guide the development of more sustainable pathways for producing pyrazole derivatives, making the process more efficient and environmentally friendly. nih.govbenthamdirect.com

Structural Elucidation Techniques for Compound Characterization

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental to structural elucidation. They involve the interaction of molecules with electromagnetic radiation, with the resulting spectra providing a fingerprint of the molecule's structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. It provides information about the number, type, and connectivity of atoms.

¹H NMR: A proton NMR spectrum for 2-(1H-Pyrazol-4-yl)ethane-1-sulfonamide would be expected to show distinct signals corresponding to each unique proton environment.

Pyrazole (B372694) Ring Protons: Two singlet signals would be anticipated for the protons on the pyrazole ring (at positions 3 and 5). A broad singlet for the N-H proton of the pyrazole would also be expected, the chemical shift of which can be highly variable.

Ethane (B1197151) Bridge Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethane bridge would likely appear as two triplets, assuming coupling to each other.

Sulfonamide Protons: A broad singlet corresponding to the two protons of the primary sulfonamide (-SO₂NH₂) group would be predicted.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule.

Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring are expected.

Ethane Bridge Carbons: Two signals corresponding to the two methylene carbons would be present.

The following table outlines the predicted NMR signals for the compound.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyrazole CH (C3, C5) | 2 signals, singlets | 3 signals |

| Pyrazole NH | 1 signal, broad singlet | - |

| C H₂-CH₂-SO₂NH₂ | 1 signal, triplet | 1 signal |

| CH₂-C H₂-SO₂NH₂ | 1 signal, triplet | 1 signal |

| SO₂NH ₂ | 1 signal, broad singlet | - |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrazole) | Stretching | 3100 - 3300 (broad) |

| N-H (Sulfonamide) | Stretching | 3200 - 3400 (two bands) |

| C-H (Aromatic/Alkane) | Stretching | 2850 - 3100 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1180 |

| C=N, C=C (Pyrazole) | Stretching | 1400 - 1600 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique would likely show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₅H₉N₃O₂S).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to separate the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is from the pure substance. nih.gov The fragmentation patterns of sulfonamides under tandem mass spectrometry can be complex but provide valuable structural information. nih.gov

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would first need to be grown. The analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and sulfonamide N-H groups. mdpi.comnih.govmdpi.com No published crystal structure for this specific compound is currently available.

Tautomeric Structure Analysis

1H-Pyrazoles unsubstituted on a nitrogen atom can exist as a mixture of two tautomers due to the migration of a proton between the two ring nitrogen atoms (N1 and N2). beilstein-journals.orgsmolecule.com This is known as annular prototropic tautomerism.

For this compound, the pyrazole ring is symmetrically substituted at the 4-position. Therefore, the two possible tautomers are identical (degenerate), and only one form of the molecule would be observed. In asymmetrically substituted pyrazoles, NMR spectroscopy, particularly at low temperatures, can be used to study the equilibrium between different tautomeric forms. smolecule.comnih.gov However, for this specific compound, such an equilibrium between distinct structures does not exist.

Structure Activity Relationship Sar Investigations

Influence of Substituent Position and Nature on Biological Activity

The biological activity of pyrazole (B372694) sulfonamide derivatives is highly sensitive to the placement and chemical nature of substituents on both the pyrazole ring and the sulfonamide group.

On the Pyrazole Ring: Research on N-myristoyltransferase (NMT) inhibitors has shown that substitutions at the 3- and 5-positions of the pyrazole ring are critical. While it was possible to remove methyl groups at either the 3- or 5-position independently without a significant loss of enzyme potency, the removal of both methyl groups resulted in a substantial decrease in activity. nih.govacs.org Conversely, increasing the size of the substituent at these positions, for instance with an iso-butyl group at the 3-position, led to a significant enhancement in activity against the T. brucei parasite. nih.gov

In the context of carbonic anhydrase (CA) inhibitors, the nature of substituents on phenyl rings attached to the pyrazole core dictates potency. Studies revealed that the presence of electron-donating groups (like methyl) or electron-withdrawing groups (like methoxy) can either enhance or reduce activity depending on their position and the specific CA isoform being targeted. rsc.org For example, replacing a methyl group with a methoxy (B1213986) group on a phenyl ring at the 5-position of the pyrazole enhanced activity against the hCAXII isoform. rsc.org

On the Sulfonamide Moiety: For pyrazolone (B3327878) derivatives bearing a benzenesulfonamide (B165840) group, the position of the sulfonamide substituent on the benzene (B151609) ring is a key determinant of enzyme selectivity. nih.gov A meta-position was generally associated with higher activity against carbonic anhydrase isozymes, whereas a para-position was more favorable for activity against butyrylcholinesterase (BChE). nih.gov This demonstrates that even a relatively small positional change can have a profound impact on the biological profile. nih.gov

Table 1: Effect of Pyrazole Ring Substituents on NMT Inhibition

| Compound Analogue | Modification | Impact on Enzyme Potency | Reference |

|---|---|---|---|

| Analogue 1 | Removal of 3-methyl group | No significant effect | nih.govacs.org |

| Analogue 2 | Removal of 5-methyl group | No significant effect | nih.govacs.org |

| Analogue 3 | Removal of both 3- and 5-methyl groups | Significant loss of potency | nih.govacs.org |

| Analogue 4 | Addition of 3-isobutyl group | Significant increase in parasite activity | nih.gov |

Role of Pyrazole and Sulfonamide Moieties in Pharmacological Profiles

The pyrazole ring is a versatile heterocyclic scaffold known for its wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. nih.gov Its importance is highlighted in studies where the N-methyl group of the pyrazole packs tightly into a hydrophobic pocket of the target enzyme, anchoring the inhibitor. nih.govacs.org Furthermore, the nitrogen atoms of the pyrazole ring can act as crucial hydrogen bond donors or acceptors, a feature essential for binding to certain enzymes. The absence of a hydrogen bond donor on the pyrazole ring has been shown to lead to a complete loss of inhibitory effect against N-Acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov

The sulfonamide moiety is a well-established zinc-binding group (ZBG), making it highly effective for designing inhibitors of metalloenzymes like carbonic anhydrases. nih.gov The sulfonamide group interacts directly with the zinc ion in the active site of these enzymes. nih.gov Beyond this role, the secondary sulfonamide group is a significant contributor to the polar surface area (PSA) of the molecule, which influences properties like CNS penetration. nih.govacs.org The synergistic effect of combining the pyrazole and sulfonamide pharmacophores has been noted to produce enhanced antimicrobial activity compared to molecules containing only one of the moieties. researchgate.net

Impact of Lipophilicity and Electronic Properties on Potency

The potency of 2-(1H-pyrazol-4-yl)ethane-1-sulfonamide derivatives is strongly influenced by their physicochemical properties, particularly lipophilicity and electronic character.

Lipophilicity: A direct correlation between lipophilicity (often measured as logP or clogP) and biological potency has been observed in several studies. researchgate.net For a series of NAAA inhibitors, increasing lipophilicity by extending the length of alkyl chains (e.g., from methyl to n-propyl) on the pyrazole ring led to a threefold increase in potency, suggesting the presence of a lipophilic pocket in the target enzyme. nih.gov However, this relationship is not always linear; a significant increase in lipophilicity can sometimes be detrimental. acs.org In the development of NMT inhibitors, lead optimization efforts resulted in a substantial increase in lipophilicity (cLogP from 3.1 to 4.7), which, while improving other parameters, raised potential risks for off-target activity. acs.org

Electronic Properties and Polar Surface Area (PSA): The electronic nature of substituents impacts binding interactions. The introduction of electron-donating or electron-withdrawing groups on phenyl rings attached to the pyrazole core has been shown to modulate inhibitory activity against carbonic anhydrases. rsc.org For instance, the presence of an electron-withdrawing methoxy group was found to increase the potency of one compound against hCAII and hCAXII. rsc.org

Table 2: Physicochemical Properties vs. Biological Effects

| Modification | Physicochemical Change | Resulting Biological Effect | Reference |

|---|---|---|---|

| Adding n-propyl chain to pyrazole | Increased lipophilicity | 3-fold higher potency against NAAA | nih.gov |

| Capping sulfonamide with a methyl group | Reduced Polar Surface Area (PSA) | Significantly enhanced brain penetration | nih.govacs.org |

| Replacing methyl with methoxy group on attached phenyl ring | Altered electronic properties | Increased potency against hCAXII | rsc.org |

Structural Modifications for Optimized Efficacy and Selectivity

Rational structural modifications are a cornerstone of lead optimization, aiming to enhance a compound's efficacy and its selectivity for the intended biological target over others.

Improving Efficacy: In a campaign to develop treatments for Human African Trypanosomiasis, the efficacy of a pyrazole sulfonamide lead compound was improved by addressing its poor CNS exposure. nih.gov Capping the secondary sulfonamide with a difluoromethyl group not only improved brain penetration but also enhanced metabolic stability, leading to a compound with a similar potency profile but significantly better stability. nih.govacs.org Further structural modifications, such as replacing a rigid biaryl aromatic linker with a more flexible alkyl chain, were also explored to optimize efficacy. nih.gov

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. For diarylpyrazole inhibitors like Celecoxib, selectivity for COX-2 over COX-1 is achieved through specific substitutions. A trifluoromethyl group at the 3-position of the pyrazole ring provides superior selectivity and potency compared to a simple methyl group. wikipedia.org This selectivity arises from steric hindrance between the substituent and a key amino acid residue (Ile523) present in COX-1 but not COX-2. wikipedia.org Similarly, for sulfonamide-bearing pyrazolones, changing the sulfonamide's position on an attached benzene ring from para to meta shifted the selectivity profile between different cholinesterase and carbonic anhydrase enzymes. nih.gov Replacing a core aromatic group with a flexible linker has also been shown to significantly improve selectivity for the target enzyme. nih.gov

Identification of Key Structural Motifs and Pharmacophores

A pharmacophore model outlines the essential structural features required for a molecule to bind to a specific biological target. For the pyrazole sulfonamide class, several key motifs have been identified.

The pyrazole sulfonamide moiety itself is widely considered a prominent structural motif and a key pharmacophore in numerous pharmaceutically active compounds. acs.orgnih.gov

Key pharmacophoric features identified from various studies include:

A Hydrogen Bond Donor: The NH of the pyrazole or the secondary sulfonamide can serve as a critical hydrogen bond donor for anchoring the molecule in the active site. nih.gov

A Hydrophobic Region: The pyrazole ring, particularly when substituted with alkyl or aryl groups, often occupies a hydrophobic pocket within the target enzyme. Crystal structures have confirmed the N-methyl pyrazole group packing tightly into such a pocket. nih.govacs.org

A Zinc-Binding Group: For metalloenzymes, the primary sulfonamide group is a crucial pharmacophoric element that coordinates with the zinc ion in the enzyme's active site. nih.gov

Appropriately Positioned Substituents: Specific substitutions on the pyrazole ring (e.g., at positions 3 and 5) and on appended aromatic rings are necessary to confer potency and selectivity, interacting with specific sub-pockets of the target. nih.govwikipedia.org The trifluoromethyl group in Celecoxib is a classic example of a key motif for achieving COX-2 selectivity. wikipedia.org

These identified motifs provide a blueprint for the rational design of new, more effective, and selective inhibitors based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Ligand-Target Protein Interaction Analysis

While docking studies specifically for 2-(1H-Pyrazol-4-yl)ethane-1-sulfonamide are not detailed in the reviewed literature, research on related pyrazole (B372694) sulfonamide derivatives has identified several potential protein targets. These studies provide a framework for understanding how compounds with this core structure might interact with biological macromolecules.

Acetohydroxy Acid Synthase (AHAS): As a key enzyme in the biosynthesis of branched-chain amino acids in plants, AHAS is a major target for herbicides. nih.gov Molecular docking studies on novel pyrazole sulfonamide derivatives have been performed to investigate their potential as AHAS inhibitors. nih.gov

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various pyrazole-based sulfonamide compounds have been investigated as potential α-glucosidase inhibitors.

SARS-CoV-2 Main Protease (Mpro): The main protease of the SARS-CoV-2 virus is crucial for its replication, making it a prime target for antiviral drugs. Computational screening has been used to identify potential inhibitors, including those with pyrazole moieties.

NADPH Oxidase 2 (NOX2): This enzyme is involved in the production of reactive oxygen species and has been implicated in various diseases. Pyrazole-sulfonamide-based structures have been modeled to understand their binding at the NADPH site.

Analysis of Binding Modes and Intermolecular Interactions

The stability of a ligand-protein complex is determined by various non-covalent interactions. Docking studies of pyrazole sulfonamide derivatives against their targets have revealed the importance of several key interaction types. nih.gov

Hydrogen Bonding: The sulfonamide and pyrazole groups contain hydrogen bond donors and acceptors, which are critical for anchoring ligands within an active site. For instance, in studies with AHAS, hydrogen bonds were observed between the ligand and key amino acid residues. nih.gov

Hydrophobic Interactions: These interactions are crucial for the binding of ligands to nonpolar pockets within a protein's active site.

Electrostatic Forces: These include interactions between charged or polar groups on the ligand and the protein.

Cation-π Interactions: In the context of AHAS inhibitors, interactions between the pyrazole ring and cationic residues like Arginine (Arg377) have been identified as significant contributors to binding affinity. nih.gov

Table 1: Key Intermolecular Interactions of Pyrazole Sulfonamide Derivatives with Acetohydroxy Acid Synthase (AHAS)

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Reference |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide Group | Arg377 | nih.gov |

| Cation-π Interaction | Pyrazole Ring | Arg377, Trp574, Tyr579 | nih.gov |

Conformational Stability within Active Sites

The conformation of a ligand within the active site of a protein is crucial for its inhibitory activity. Molecular docking simulations help to predict the most stable binding pose. For pyrazole sulfonamide derivatives targeting AHAS, computational models show the ligand stably inserted into the enzyme's active site, an orientation stabilized by the aforementioned intermolecular interactions. nih.gov This stable conformation is a prerequisite for effective and sustained inhibition of the enzyme's function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models

Although a specific QSAR model for this compound was not found, various models have been developed for different series of pyrazole sulfonamide derivatives. nih.govresearchgate.net These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net

For example, QSAR models for pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine sulfonamides have been generated to predict their inhibitory potency against human carbonic anhydrase isoforms IX and XII. nih.gov These models often use quantum-chemical descriptors calculated by specialized software to correlate the molecular structure with activity. nih.gov The statistical validity of these models is confirmed through various metrics recommended by organizations like the OECD. nih.gov

Identification of Structural Fingerprints for Biological Activity

QSAR studies help identify key molecular fragments and physicochemical properties, often called "structural fingerprints," that are either beneficial or detrimental to the biological activity of a series of compounds. pensoft.net

Analysis of QSAR models for pyrazole-containing compounds has revealed the importance of several types of descriptors:

Quantum-Chemical Descriptors: Parameters like the energy of molecular orbitals (HOMO/LUMO), dipole moment, and atomic charges are often critical in predicting activity. nih.govpensoft.net

Topological Descriptors: These describe the connectivity and branching of a molecule.

Physicochemical Properties: Lipophilicity (log P) and polarizability have been shown to significantly affect the antioxidant activity of certain heterocyclic compounds. pensoft.net

By analyzing the contribution of these descriptors, researchers can deduce that, for a given biological target, features such as increased hydrophilicity or specific electronic properties might enhance activity, providing a theoretical basis for the design of new, more potent molecules. pensoft.net

Table 2: Common Descriptor Classes in QSAR Models for Pyrazole Derivatives

| Descriptor Class | Examples | Potential Influence | Reference |

|---|---|---|---|

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energy | Electronic interactions with target | nih.govpensoft.net |

| Physicochemical | Log P, Polarizability | Membrane permeability, Hydrophobic interactions | researchgate.netpensoft.net |

| Topological | Kier Indices, Ring Index | Molecular size, shape, and branching | researchgate.net |

Applicability Domain and Model Robustness Evaluation

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity of chemical compounds based on their molecular structures. frontiersin.org The reliability of predictions made by QSAR models is paramount, and this is assessed through the determination of the model's Applicability Domain (AD). nih.gov The AD is defined as the chemical space of molecular structures for which the model is considered to be valid and can make predictions with a given level of confidence. pjps.pk For a QSAR model developed for a series of pyrazole-sulfonamide derivatives, including this compound, establishing a well-defined AD is a critical step for its validation and future use.

The robustness of a QSAR model refers to its ability to maintain its predictive performance when faced with new data or minor changes in the training set. nih.gov Several methods are employed to evaluate the AD and robustness of a QSAR model. These can be broadly categorized based on the measurement of distance, the use of geometric and structural similarity, and the implementation of probability density distribution. A common approach involves the leverage method, where the leverage of each compound in the training set is calculated to identify outliers that may unduly influence the model.

The evaluation of a model's AD ensures that predictions for new compounds, such as novel derivatives of this compound, are reliable. If a new compound falls outside the AD, its predicted activity is considered an extrapolation and is associated with a higher degree of uncertainty. Therefore, a thorough evaluation of the AD and robustness of any QSAR model is a prerequisite for its practical application in the rational design of new therapeutic agents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide invaluable insights into its conformational flexibility, its interactions with biological macromolecules such as enzymes or receptors, and the stability of the resulting complex. dovepress.com

In a typical MD simulation study, the compound of interest is placed in a simulated physiological environment, often a box of water molecules with appropriate ions to mimic cellular conditions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a specific period, typically nanoseconds to microseconds.

The following table summarizes the key parameters often analyzed in MD simulations of small molecule-protein complexes:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating the stability of the system. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. |

| Binding Free Energy Calculation | Methods like MM-PBSA and MM-GBSA are used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of affinity. |

By performing MD simulations, researchers can gain a dynamic understanding of the interactions between this compound and its biological target, which is crucial for the optimization of its structure to enhance its therapeutic efficacy.

Pharmacophore Overlapping Method (POM) Studies

The Pharmacophore Overlapping Method (POM) is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. researchgate.net

For a series of compounds related to this compound, a pharmacophore model can be developed based on their known biological activities. This model can then be used in virtual screening to identify new compounds with similar pharmacophoric features and, therefore, potential similar biological activity. The POM involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

A hypothetical pharmacophore model for a series of pyrazole-sulfonamide derivatives might include:

A hydrogen bond acceptor feature associated with the sulfonyl group.

A hydrogen bond donor feature from the pyrazole NH group.

A hydrophobic region corresponding to the pyrazole ring.

The following table illustrates a potential pharmacophore model for pyrazole-sulfonamide derivatives:

| Pharmacophoric Feature | Potential Corresponding Chemical Group |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the sulfonamide group |

| Hydrogen Bond Donor (HBD) | NH group of the pyrazole ring |

| Hydrophobic (HY) | Pyrazole ring |

| Aromatic Ring (AR) | Pyrazole ring |

By creating and validating such a pharmacophore model, it becomes possible to virtually screen large chemical databases to find novel scaffolds that match the model, leading to the discovery of new lead compounds.

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

In silico ADME/T analysis involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. For this compound, a comprehensive in silico ADME/T profiling can guide its further development.

Various computational models and software are available to predict a wide range of ADME/T properties. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or rule-based systems.

The following interactive data table presents a hypothetical in silico ADME/T profile for this compound, based on typical values for similar pyrazole-sulfonamide derivatives found in the literature. dovepress.comresearchgate.net

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | < 500 | Compliant with Lipinski's rule of five, suggesting good absorption. |

| LogP (Octanol-water partition coefficient) | < 5 | Compliant with Lipinski's rule of five, indicating good permeability. |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's rule of five, favoring good membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's rule of five, favoring good membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Suggests good oral bioavailability. |

| Aqueous Solubility (logS) | Moderately Soluble | Adequate solubility for absorption. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this enzyme. |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound. While these predictions need to be confirmed by experimental studies, they play a critical role in prioritizing compounds for further investigation and reducing the attrition rate in the drug development pipeline.

Future Directions and Research Perspectives

Design Strategies for Enhanced Potency, Selectivity, and Biological Relevance

The advancement of pyrazole (B372694) sulfonamide derivatives is heavily reliant on innovative design strategies that aim to optimize their interaction with biological targets.

Molecular Hybridization: This strategy involves combining multiple pharmacophores into a single molecule to create compounds with enhanced or dual activities. acs.org For instance, a hybridization approach was used to merge the binding features of the non-selective COX inhibitor "sulindac" and the selective COX-2 inhibitor "celecoxib" to design novel pyrazole sulfonamides with dual COX-2/5-LOX inhibitory activity for improved anti-inflammatory profiles. nih.gov This approach can lead to compounds with a broader spectrum of activity and potentially reduced side effects. acs.orgnih.gov

Scaffold Modification and Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole core, the sulfonamide group, and appended substituents is crucial for delineating structure-activity relationships. researchgate.netresearchgate.net For example, studies on carbonic anhydrase inhibitors have shown that the nature and position of substituents on the phenyl ring can significantly influence inhibitory potency and isoform selectivity. tandfonline.com Understanding these relationships allows for the rational design of analogues with fine-tuned properties.

Dual-Tail Strategy: This design concept has been effectively applied to create potent and selective inhibitors, particularly for enzymes like carbonic anhydrase IX (CA IX), a key target in cancer therapy. researchgate.netresearchgate.net The strategy involves designing molecules with two distinct "tails" that can interact with different regions of the enzyme's active site, leading to enhanced binding affinity and selectivity. researchgate.netnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While pyrazole sulfonamides are well-known as anti-inflammatory agents and diuretics, their therapeutic potential extends to a wide array of other biological targets. mdpi.com Future research will likely focus on exploring these novel applications.

Oncology: Certain pyrazole sulfonamides act as potent inhibitors of tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII, making them promising candidates for anticancer drug development. mdpi.comnih.gov Research is directed at understanding their ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov

Infectious Diseases: This scaffold has shown significant promise against various pathogens. Novel derivatives have been developed with potent antitubercular activity, potentially targeting enzymes like mycobacterial enoyl reductase (InhA). acs.org Furthermore, studies have demonstrated their potential as antileishmanial, antifungal, and antiviral agents. frontiersin.orgnih.gov

Neurodegenerative Diseases: The inhibition of cholinesterases (AChE and BChE) is a key strategy in managing Alzheimer's disease. Sulfonamide-bearing pyrazolone (B3327878) derivatives have been identified as potent inhibitors of these enzymes, opening a new avenue for research in this area. researchgate.netnih.gov

Agriculture: Beyond medicine, pyrazole sulfonamides are being explored for agricultural applications. They have been designed as inhibitors of acetohydroxy acid synthase (AHAS), an essential enzyme in plants but not mammals, making them attractive targets for the development of novel and safe herbicides. nih.govjst.go.jp

| Compound Class/Example | Target Enzyme(s) | Reported Activity (IC₅₀ or Kᵢ) | Potential Application |

|---|---|---|---|

| Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b) | COX-1, COX-2, 5-LOX | IC₅₀: 5.40 µM (COX-1), 0.01 µM (COX-2), 1.78 µM (5-LOX) | Anti-inflammatory nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA I, hCA II | Kᵢ: 58.8 nM (hCA I), Better than reference drug against hCA II | Antiglaucoma, Diuretic nih.gov |

| Sulfonamide-bearing pyrazolone derivatives | hCA I, hCA II | Kᵢ: 18.03–75.54 nM (hCA I), 24.84–85.42 nM (hCA II) | Metabolic Enzyme Inhibition nih.gov |

| Pyrazole sulfonamide (3b) | Acetohydroxy acid synthase (AHAS) | 81% rape root length inhibition at 100 mg/L | Herbicide nih.govjst.go.jp |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b) | Leishmania infantum, Leishmania amazonensis | IC₅₀: 0.059 µM (L. infantum), 0.070 µM (L. amazonensis) | Antileishmanial nih.gov |

Integration of Advanced Computational Modeling for Lead Optimization and De Novo Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov Docking simulations have been instrumental in confirming that newly synthesized pyrazole sulfonamide derivatives possess the necessary structural features to bind effectively to the active sites of enzymes like COX-2, 5-LOX, and AHAS. nih.govjst.go.jp

Elucidating Binding Modes: Computational studies, such as those performed with tools like Glide XP, provide deep insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the inhibitory activity of these compounds. tandfonline.com This understanding is critical for rational lead optimization.

De Novo Design: As computational power and algorithms improve, there is growing potential for de novo design, where novel molecular structures are generated from scratch to fit a specific biological target. Integrating these advanced modeling techniques will accelerate the discovery of pyrazole sulfonamides with novel and highly optimized properties.

Development of Sustainable and Scalable Synthetic Methodologies

The synthesis of pyrazole derivatives is evolving towards more environmentally friendly and efficient processes, in line with the principles of green chemistry. researchgate.netnih.gov

Green Solvents and Catalysts: A major focus is the replacement of hazardous organic solvents with greener alternatives, such as water. thieme-connect.com Additionally, the development and use of recyclable catalysts are being prioritized to minimize waste and improve the sustainability of synthetic routes. researchgate.netcitedrive.com

Modern Synthetic Methods: Advanced techniques like microwave-assisted synthesis and solvent-free reactions are being employed to increase reaction efficiency and reduce environmental impact. researchgate.net

Atom Economy: Multicomponent reactions, which combine three or more reactants in a single step to form the final product, are being explored. nih.gov These reactions are highly atom-economical and operationally simple, making them ideal for creating libraries of pyrazole derivatives in a sustainable manner. nih.govthieme-connect.com

The development of these methodologies is crucial for the large-scale and cost-effective production of promising lead compounds for further preclinical and clinical evaluation. acs.orgnih.gov

Collaborative Approaches in Chemical Biology and Medicinal Chemistry

The journey of a chemical compound from initial design to a potential therapeutic or agricultural product is inherently multidisciplinary.

Interdisciplinary Research: The successful development of novel pyrazole sulfonamides requires a synergistic collaboration between synthetic organic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. researchgate.netnih.gov This integration of expertise is essential for designing, synthesizing, and evaluating new compounds effectively.

Fostering Networks: Scientific platforms and special journal issues dedicated to heterocyclic chemistry play a vital role in connecting researchers and fostering collaborations. mdpi.com These initiatives facilitate the sharing of knowledge and resources, accelerating the pace of discovery.

Academia-Industry Partnerships: Translating promising research findings from the laboratory into real-world applications often requires partnerships between academic institutions and the pharmaceutical or agrochemical industry. Such collaborations are key to navigating the complex process of drug and product development.

By embracing these future directions, the scientific community can continue to unlock the vast potential of the pyrazole sulfonamide scaffold, leading to the development of innovative solutions for a range of human health and agricultural challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.